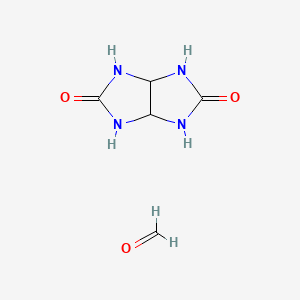

Glycoluril-formaldehyde

CAS No.: 92908-23-1

Cat. No.: VC19368985

Molecular Formula: C5H8N4O3

Molecular Weight: 172.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92908-23-1 |

|---|---|

| Molecular Formula | C5H8N4O3 |

| Molecular Weight | 172.14 g/mol |

| IUPAC Name | 1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione;formaldehyde |

| Standard InChI | InChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2 |

| Standard InChI Key | NGFUWANGZFFYHK-UHFFFAOYSA-N |

| Canonical SMILES | C=O.C12C(NC(=O)N1)NC(=O)N2 |

Introduction

Chemical Identity and Structural Characteristics of Glycoluril-Formaldehyde

Glycoluril (C₄H₆N₄O₂) is a bicyclic organic compound comprising two fused urea moieties. Its reaction with formaldehyde (CH₂O) yields derivatives such as tetramethylol glycoluril (TMGU) and polymeric forms like Behrend’s polymer. The primary reaction involves the hydroxymethylation of glycoluril’s four amide nitrogen atoms, resulting in a tetrafunctional intermediate that undergoes further condensation or etherification .

Molecular Architecture

The base structure of glycoluril-formaldehyde derivatives is defined by the substitution of hydrogen atoms on glycoluril’s amide groups with hydroxymethyl (-CH₂OH) or alkoxymethyl (-CH₂OR) groups. For instance, TMGU contains four hydroxymethyl substituents, while its etherified variants (e.g., tetramethoxymethyl glycoluril) feature methoxy groups .

Table 1: Key Structural Features of Glycoluril-Formaldehyde Derivatives

| Derivative | Functional Groups | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| Tetramethylol glycoluril | 4 -CH₂OH | C₈H₁₄N₄O₆ | 262.23 |

| Methoxy-methyl glycoluril | 4 -CH₂OCH₃ | C₁₂H₂₂N₄O₆ | 342.33 |

| Behrend’s polymer | Cross-linked polymeric | Variable | >500 |

Synthesis and Reaction Mechanisms

Hydroxymethylation: Formation of Tetramethylol Glycoluril

The synthesis begins with the alkaline condensation of glycoluril and formaldehyde. Under pH > 7, glycoluril reacts with four equivalents of formaldehyde to yield TMGU :

This reaction proceeds via nucleophilic addition of formaldehyde to glycoluril’s amide nitrogens, followed by dehydration. The product’s instability necessitates careful pH control, as TMGU tends to slowly release formaldehyde under acidic conditions .

Etherification: Stabilization for Industrial Use

To enhance stability, TMGU undergoes etherification with alcohols (e.g., methanol) under acidic catalysis. For example, reaction with methanol produces tetramethoxymethyl glycoluril (TMMGU), a water-insoluble resin used in coatings :

Polymeric Forms: Behrend’s Polymer

Condensation of glycoluril with excess formaldehyde in concentrated hydrochloric acid yields Behrend’s polymer, an insoluble cross-linked network. This reaction highlights the propensity of glycoluril-formaldehyde systems to form supramolecular architectures .

Physicochemical Properties

Thermal Behavior

Glycoluril-formaldehyde derivatives exhibit decomposition temperatures above 200°C, with TMGU melting at 272–300°C before decomposition . Etherified variants show improved thermal stability, making them suitable for high-temperature applications like powder coatings .

Solubility and Reactivity

-

TMGU: Soluble in aqueous ammonia and ether; insoluble in ethanol .

-

TMMGU: Soluble in organic solvents (e.g., acetone); hydrolyzes rapidly at pH < 3 .

-

Behrend’s polymer: Insoluble in most solvents due to cross-linking .

Chemical Reactivity

The hydroxymethyl groups in TMGU enable cross-linking with resins (e.g., alkyds) via transetherification, forming durable networks. This property underpins its use as a low-formaldehyde-emitting curing agent in coatings .

Industrial and Material Science Applications

Coatings and Adhesives

Glycoluril-formaldehyde resins are prized in high-solid and waterborne coatings for their:

-

Low formaldehyde emission: TMGU releases <10% formaldehyde compared to melamine resins .

-

Enhanced corrosion resistance: Coatings incorporating TMMGU demonstrate superior salt fog resistance (e.g., 1,000 hours without blistering) .

-

Compatibility: Miscibility with acrylics and polyesters enables formulations with >80% solids content .

Supramolecular Chemistry

Behrend’s polymer and related derivatives serve as precursors for cucurbiturils—macrocyclic hosts used in molecular recognition and drug delivery .

Biocidal Applications

TMGU’s slow formaldehyde release (0.1% in formulations) makes it effective in water-based paints and detergents as a preservative .

Recent Advancements and Patents

High-Functionality Resins

A 2013 patent (CN103819473A) disclosed a method to synthesize octafunctional glycoluril-formaldehyde resin by reacting glycoluril with glycolic aldehyde and methanol. This innovation doubled cross-linking sites compared to traditional tetrafunctional resins, enhancing coating hardness by 30% .

Green Synthesis Routes

Recent studies focus on replacing formaldehyde with less toxic aldehydes (e.g., glyoxylic acid) to reduce environmental impact while retaining performance .

Challenges and Future Directions

Despite their utility, glycoluril-formaldehyde systems face challenges:

-

Toxicity concerns: Residual formaldehyde in TMGU necessitates stringent handling protocols .

-

Cost: High-purity glycoluril (>$200/kg) limits large-scale adoption .

Future research aims to:

-

Develop non-formaldehyde derivatives for biomedical applications.

-

Optimize catalytic systems for greener synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume